

Z-LEHD-FMK protective effects neurons glia axons

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Compound Focus: Z-LEHD-fmk

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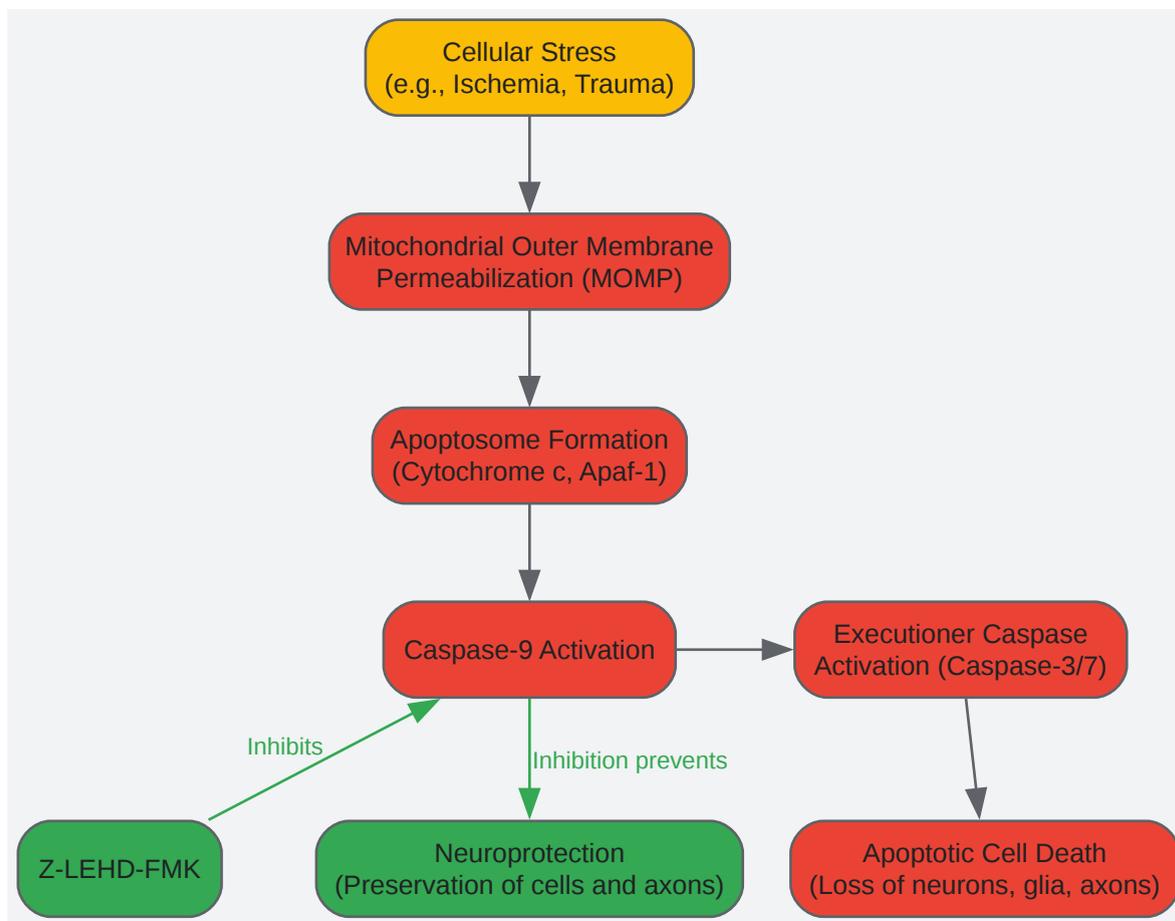
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Molecular Profile and Mechanism of Action

Z-LEHD-FMK is a selective and irreversible peptide-based inhibitor that specifically targets caspase-9. It is widely used in research to block the intrinsic (mitochondrial) apoptosis pathway [1] [2] [3].

- **Catalog Number:** B3233 (from ApexBT) [1]
- **CAS Number:** 210345-04-3 [1] [2]
- **Molecular Formula:** C₃₂H₄₃FN₆O₁₀ [1] [2]
- **Molecular Weight:** 690.72 g/mol [1] [2]
- **Solubility:** ≥107.4 mg/mL in DMSO; ≥98.2 mg/mL in EtOH; insoluble in water [1] [2].
- **Storage:** Store dry powder or stock solutions at -20°C. Avoid repeated freeze-thaw cycles and prepare working solutions fresh for best results [1] [4].

The diagram below illustrates how **Z-LEHD-FMK** inhibits the mitochondrial apoptosis pathway to exert its neuroprotective effects.



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Figure 1: Mechanism of Z-LEHD-FMK in Inhibiting the Mitochondrial Apoptosis Pathway. This pathway is critically implicated in neurological injuries [1] [5] [3].

Summary of Experimental Data

The table below summarizes key quantitative findings from pre-clinical studies on the neuroprotective effects of Z-LEHD-FMK.

Experimental Model	Dosage & Administration	Key Protective Outcomes	Citation/Reference
Rat Spinal Cord Trauma	0.8 μ M/kg (0.8-mM solution), intravenous injection [1].	Significantly lower apoptotic cell count 24h post-injury; protection of neurons, glia, myelin, axons, and intracellular organelles observed via electron microscopy [1].	Colak et al., 2005 [1]
Ischemia/Reperfusion Injury	Protocol cited in neuroprotection studies; specific dosage often derived from in vitro efficacy (e.g., 20 μ M) [3] [4].	Improved neurological outcomes following injury [1].	Ozoren et al., 2000; cited in supplier data [1]
In Vitro (HCT116, HEK293, Hepatocytes)	20 μ M pre-treatment for 30 mins before apoptotic stimulus (e.g., TRAIL) [1] [2].	Complete protection from TRAIL-induced toxicity; blocked cleavage of procaspase-3 [1] [2].	Ozoren et al., 2000 [1]

Detailed Experimental Protocols

Here are standardized protocols for using **Z-LEHD-FMK** in experimental settings, compiled from supplier and research data [1] [4].

In Vitro Cell Culture Experiments

- **Stock Solution Preparation:** Dissolve **Z-LEHD-FMK** in anhydrous DMSO to prepare a >10 mM stock solution. Aliquot and store at -20°C [1].
- **Cell Pre-treatment:** Apply **Z-LEHD-FMK** to cells at a typical working concentration of **20 μ M** for **30 minutes** prior to applying the apoptotic stimulus (e.g., TRAIL, staurosporine, or oxygen-glucose deprivation) [1] [2].

- **Apoptosis Assessment:** After the application of the stimulus and subsequent incubation, analyze apoptosis using methods like:
 - **Annexin V/Propidium Iodide staining** for early apoptosis.
 - **TUNEL assay** for DNA fragmentation.
 - **Western Blot** to check for cleavage of downstream targets like procaspase-3 and PARP [1] [4].

In Vivo Animal Studies

- **Dosing Solution Preparation:** First, dissolve the dry-form **Z-LEHD-FMK** in a small volume of DMSO. Then, dilute this solution in phosphate-buffered saline (PBS) immediately before administration [1].
- **Administration and Dosage:** Administer via intravenous (i.v.) injection. A documented effective dose in a rat model of spinal cord injury is **0.8 µM/kg** (as a 0.8-mM solution) [1].
- **Efficacy Analysis:** Sacrifice animals at designated time points post-injury. Assess neuroprotection through:
 - Histological analysis and TUNEL staining to quantify apoptotic cells.
 - Electron microscopy to evaluate ultrastructural integrity of neurons, glia, and axons [1].
 - Functional neurological scoring [1] [3].

Comparative Analysis with Other Caspase Inhibitors

The table below compares **Z-LEHD-FMK** with other classes of caspase inhibitors to highlight its specific niche.

Feature	Z-LEHD-FMK	Pan-Caspase Inhibitors (e.g., Z-VAD-FMK, Q-VD-OPh)	Caspase-1 Inhibitors (e.g., VX-765, Z-YVAD-FMK)
Primary Target	Caspase-9 (initiator) [1] [2]	Broad-spectrum, multiple caspases [6]	Caspase-1 (inflammatory) [6]
Key Mechanism	Blocks intrinsic (mitochondrial) apoptosis pathway [3]	Blocks both intrinsic/extrinsic apoptosis and inflammatory pathways [6]	Blocks pyroptosis and IL-1β maturation [6] [3]

Feature	Z-LEHD-FMK	Pan-Caspase Inhibitors (e.g., Z-VAD-FMK, Q-VD-OPh)	Caspase-1 Inhibitors (e.g., VX-765, Z-YVAD-FMK)
Therapeutic Context	Neuroprotection, ischemia/reperfusion, cancer research [1] [3]	Broad research use; some in sepsis, liver injury [6]	Investigated for inflammatory diseases (e.g., rheumatoid arthritis) [6]
Key Advantage	High selectivity for clean mechanistic dissection [3]	Broad efficacy against multiple cell death pathways [6]	Specificity for inflammation-driven pathology [6]
Clinical Status	Research tool [1] [2]	Limited clinical success; toxicity challenges [6]	Clinical trials terminated due to liver toxicity [6]

Strategic Insights for Research Application

- **Pathway Selectivity:** Z-LEHD-FMK is the superior tool when your goal is to specifically investigate the **intrinsic apoptosis pathway** without confounding effects from the inhibition of other caspases involved in inflammation (e.g., caspase-1) or extrinsic apoptosis (e.g., caspase-8) [3].
- **Modeling Pathway Crosstalk:** Emerging research shows that cell death pathways (apoptosis, pyroptosis, necroptosis) are interconnected. Using Z-LEHD-FMK in combination with inhibitors of other pathways (e.g., a caspase-1 inhibitor for pyroptosis) can help unravel complex cell death mechanisms in disease models [3].
- **Beyond Apoptosis:** Be aware that caspases can have non-apoptotic roles. For example, localized caspase-3 activation is involved in synaptic pruning, a process distinct from cell death [7]. Z-LEHD-FMK's selectivity helps avoid interfering with such parallel pathways.

Challenges and Future Directions

Despite its value as a research tool, several challenges exist:

- **Irreversible Inhibition:** Its irreversible binding nature can complicate the interpretation of time-dependent recovery experiments.
- **Delivery Considerations:** Poor solubility in water requires the use of DMSO, which must be carefully controlled for in experiments [1].

- **Therapeutic Translation:** To date, **no caspase inhibitor, including Z-LEHD-FMK, has been approved for clinical use.** Challenges include poor efficacy, target specificity, and toxicity in human trials, as seen with other caspase inhibitors like VX-765 [6].

Future research may focus on developing more specific inhibitors, improving drug delivery systems to target affected tissues like the retina or central nervous system, and better understanding the non-apoptotic functions of caspases to mitigate potential side effects [5] [6].

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